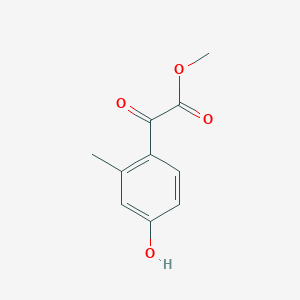
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group at the 4-position and a methyl group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate typically involves the esterification of 4-hydroxy-2-methylacetophenone with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-2-methylphenylmethanol.
Substitution: Formation of 4-halo-2-methylphenyl derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
4-Hydroxy-2-methylacetophenone: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: Lacks the methyl group, which can affect its steric and electronic properties.
Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,11H,1-2H3 |
InChI Key |
MSCJSEHGUODTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















